

A Technical Guide to the History and Discovery of Chromic Acid

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This technical guide provides a comprehensive overview of the history, discovery, chemical properties, and key experimental protocols related to **chromic acid**. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this powerful oxidizing agent.

Executive Summary

Chromic acid, a term often used to describe solutions containing hexavalent chromium, has a rich history intertwined with the discovery of the element chromium itself. From its initial identification in a Siberian mineral to its synthesis and widespread use as a potent oxidizing agent in organic chemistry and industrial processes, the journey of chromic acid reflects significant advancements in chemical science. This document details the key historical milestones, presents its physicochemical properties in a structured format, and provides detailed protocols for its preparation and application in classic chemical reactions.

History and Discovery

The story of **chromic acid** begins with the discovery of the element chromium. The timeline below outlines the pivotal moments leading to the identification and isolation of chromium and the subsequent development of **chromic acid**.



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Discovery and development timeline.

In 1761, German scientist Johann Gottlob Lehmann first analyzed a vibrant orange-red mineral from Siberia, which he called "Siberian red lead".[1] He incorrectly identified it as a compound of lead, selenium, and iron.[2] It was not until 1797 that the French chemist Louis Nicolas Vauquelin, working with samples of this same mineral (crocoite), correctly deduced that it contained a previously unknown metal.[2][3][4] By boiling the crocoite ore with potassium carbonate, Vauquelin was able to produce a yellow solution of what is now known as potassium chromate, a salt of **chromic acid**.[3]

In 1798, Vauquelin succeeded in isolating the elemental metal by heating the chromium oxide he had derived from the ore in a charcoal oven.[2][5][6] He named the new element "chromium" from the Greek word chrōma, meaning "color," because of the wide array of brilliant colors exhibited by its compounds.[3][5][6]

Physicochemical Properties

Chromic acid most commonly refers to an aqueous mixture made by adding concentrated sulfuric acid to a solution containing a dichromate salt. The molecular species, H₂CrO₄, is a strong and highly corrosive acid. Its anhydrous form is chromium trioxide (CrO₃), a dark-red crystalline solid.

Quantitative Data

The key physical and chemical properties of **chromic acid** (H₂CrO₄) are summarized in the table below.

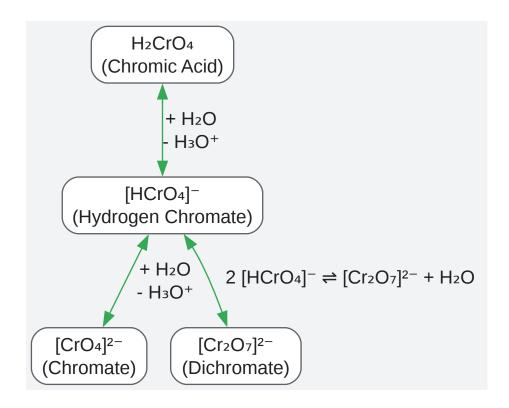


Property	Value	Reference(s)
Molecular Formula	H ₂ CrO ₄	[7]
Molar Mass	118.01 g/mol	[3][8]
Appearance	Dark purplish-red crystalline solid (as CrO ₃)	[9][10]
Density	1.201 g/cm ³	[8][11]
Melting Point	197 °C (387 °F)	[9][10][11]
Boiling Point	250 °C (482 °F) with decomposition	[10][11]
Solubility in Water	169 g/100 mL	[10]
Acidity (pKa)	-0.8 to 1.6	[9][10]

Chemical Equilibria in Aqueous Solution

In an aqueous solution, **chromic acid** exists in a complex equilibrium with several other chromium (VI) species, primarily the hydrogen chromate ion ([HCrO₄]⁻), the chromate ion ([CrO₄]²⁻), and the dichromate ion ([Cr₂O₇]²⁻). The position of this equilibrium is highly dependent on the pH of the solution.





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Equilibria of chromic acid in water.

Experimental Protocols

Chromic acid is a powerful oxidizing agent and requires careful handling. The following protocols are provided for informational purposes and should only be performed by trained professionals in a properly equipped laboratory setting with all necessary safety precautions.

Laboratory Preparation of Chromic Acid Solution

This protocol describes the preparation of a **chromic acid** solution, often used for cleaning laboratory glassware or as an oxidizing reagent.

Materials:

- Sodium dichromate (Na₂Cr₂O₇) or Potassium dichromate (K₂Cr₂O₇)
- Concentrated sulfuric acid (H₂SO₄)
- Distilled water

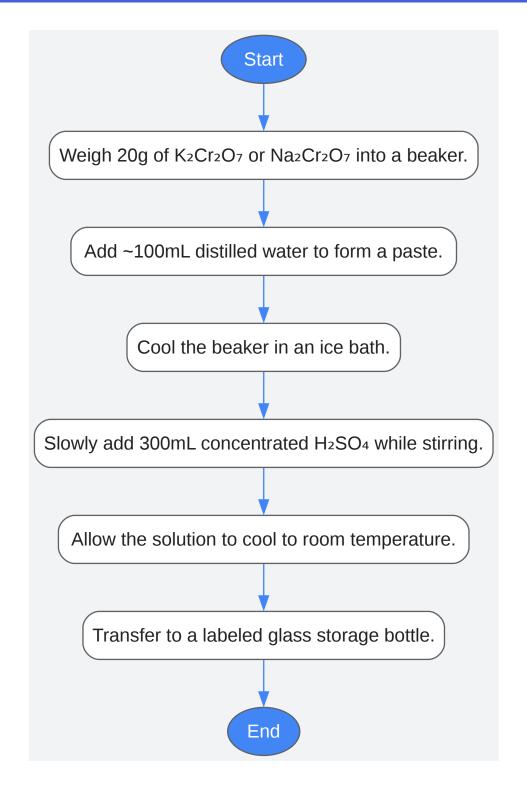


- Glass beaker or flask
- Glass stirring rod
- Ice bath

Procedure:

- In a clean glass beaker, carefully weigh out 20 grams of sodium dichromate or potassium dichromate.[3]
- Add a small amount of distilled water (approximately 100 mL) and stir with a glass rod to form a thick paste.[3][10]
- Place the beaker in an ice bath to cool the mixture. The subsequent addition of sulfuric acid is highly exothermic.
- While stirring continuously, slowly and carefully add 300 mL of concentrated sulfuric acid to the paste.[3] The solution will become warm and darken in color.
- Once the addition is complete and the dichromate has fully dissolved, allow the solution to cool to room temperature.
- Transfer the prepared **chromic acid** solution to a designated glass storage bottle with a ground-glass stopper. Label the bottle clearly with the contents and date of preparation.[3]





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Workflow for laboratory synthesis.

Industrial Manufacturing from Chromite Ore



The commercial production of **chromic acid** is a multi-step process that begins with chromite ore (FeCr₂O₄).[7][9]

- Grinding and Roasting: Chromite ore is first dried and finely ground. It is then mixed with soda ash (Na₂CO₃) and lime (CaO) and roasted in a rotary kiln at approximately 1100°C in an oxidizing atmosphere.[9][12] This converts the chromium to sodium chromate (Na₂CrO₄).
- Leaching: The roasted mixture is cooled and leached with water to dissolve the sodium chromate, forming a "yellow liquor."[12][13] Insoluble impurities, such as iron oxides, are filtered out.
- Acidification: The sodium chromate solution is treated with sulfuric acid. This converts the sodium chromate to sodium dichromate (Na₂Cr₂O₇).[7][12]
- Reaction to Chromic Acid: Finally, concentrated sulfuric acid is added to the sodium dichromate.[9] This reaction produces molten chromic acid (anhydrous CrO₃) and sodium bisulfate (NaHSO₄). Being denser, the chromic acid settles at the bottom and is drawn off.
 [9]

Jones Oxidation of a Primary Alcohol

The Jones oxidation is a reliable method for oxidizing primary alcohols to carboxylic acids and secondary alcohols to ketones. The Jones reagent is a solution of chromium trioxide (CrO₃) in dilute sulfuric acid and acetone.[8][14][15]

Materials:

- Primary alcohol (e.g., benzyl alcohol)
- Jones Reagent (prepared by dissolving chromium trioxide in dilute sulfuric acid)
- Acetone (solvent)
- Ice bath

Procedure:

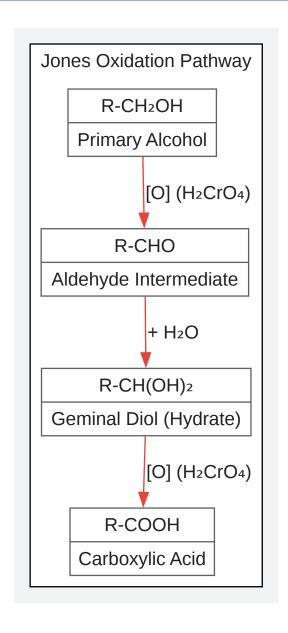
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- Dissolve the primary alcohol in a suitable amount of acetone in a flask. Cool the flask in an ice bath.
- While vigorously stirring the alcohol solution, add the Jones reagent dropwise. The rate of addition should be controlled to maintain a low reaction temperature.
- Continue adding the reagent until the characteristic orange color of Cr(VI) persists in the solution, indicating that the alcohol has been fully consumed.[16]
- The reaction is quenched by the addition of a small amount of isopropyl alcohol to destroy any excess oxidant.
- The green precipitate of chromium(III) salts is removed by filtration.
- The filtrate, containing the carboxylic acid product, is then subjected to standard workup and purification procedures (e.g., extraction, crystallization).





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Reaction pathway for Jones oxidation.

Qualitative Test for Alcohols

The **chromic acid** test (or Jones test) can be used to qualitatively distinguish primary and secondary alcohols from tertiary alcohols.[11][17]

Procedure:

- Dissolve a few drops of the alcohol to be tested in 1 mL of acetone in a test tube.
- Add 1-2 drops of the chromic acid reagent (an orange solution).



Observe any color change.

Results:

- Positive Test (Primary or Secondary Alcohol): The orange color of the Cr(VI) reagent rapidly changes to a green or blue-green color, characteristic of the Cr(III) ion.[5][11][18]
- Negative Test (Tertiary Alcohol): No color change is observed; the solution remains orange.
 [11][18]

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